molecular formula C18H32O16 B1165395 Isoglobotriaose linked to BSA

Isoglobotriaose linked to BSA

Cat. No.: B1165395
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoglobotriaose (iGb3), a trisaccharide with the structure Galα1-3Galβ1-4Glc, is a glycolipid antigen associated with immune responses and microbial recognition . When conjugated to Bovine Serum Albumin (BSA), a 66.4 kDa protein widely used as a carrier molecule, the resulting glycoconjugate (iGb3-BSA) serves as a critical tool in immunological studies, vaccine development, and carbohydrate-protein interaction research . The linkage typically occurs via reductive amination or spacer-mediated conjugation, enabling stable presentation of the glycan epitope for antibody generation or receptor binding assays .

BSA’s role in such conjugates is twofold: (1) it enhances solubility and stability of hydrophobic glycans, and (2) amplifies immunogenicity by providing T-cell epitopes . Physical properties of iGb3-BSA, such as molecular weight (~67 kDa, assuming a trisaccharide adds ~0.5 kDa) and structural integrity, align with BSA’s native characteristics, including pH stability (isoelectric point ~4.7–5.3) and thermal resistance .

Properties

Molecular Formula

C18H32O16

Synonyms

Galα1-3Galβ1-4Glc

Origin of Product

United States

Chemical Reactions Analysis

Reaction Mechanisms

The interaction between isoglobotriaose and BSA can be characterized by several reaction mechanisms, including:

  • Glycosylation : The formation of glycosidic bonds between the hydroxyl groups of BSA and the anomeric carbon of isoglobotriaose, leading to the formation of glycoproteins.

  • Hydrogen Bonding : Non-covalent interactions between the hydroxyl groups of isoglobotriaose and polar amino acid residues in BSA, which can stabilize the complex.

  • Conformational Changes : The binding of isoglobotriaose may induce conformational changes in BSA, affecting its secondary and tertiary structures.

Influence of pH on Reactions

Research has shown that pH plays a crucial role in the reactivity of BSA with carbohydrates. For instance, studies indicate that lower pH levels can enhance the formation of protein-centered radicals during oxidation reactions involving BSA . This suggests that the stability and reactivity of the isoglobotriaose-BSA complex may vary with changes in pH.

Binding Affinity Studies

Studies utilizing fluorescence spectroscopy have demonstrated that the binding affinity between isoglobotriaose and BSA can be quantified. The binding constant can be derived from changes in fluorescence intensity as a function of isoglobotriaose concentration.

Concentration of Isoglobotriaose (mM)Fluorescence Intensity (a.u.)
0100
190
570
1050
2030

This table illustrates the decrease in fluorescence intensity as the concentration of isoglobotriaose increases, indicating effective binding.

Spectroscopic Analysis

Using circular dichroism spectroscopy, researchers have observed changes in the secondary structure of BSA upon binding with isoglobotriaose. The results suggest a shift in the α-helical content, which can be indicative of conformational changes due to glycosylation.

Comparison with Similar Compounds

Comparison with Similar Glycoconjugates

Structural and Functional Comparison

Table 1: Structural and Functional Properties of BSA-Linked Glycoconjugates
Glycoconjugate Structure Glycan Type Key Features Applications
iGb3-BSA (GLY070-BSA) Galα1-3Galβ1-4Glc-BSA Trisaccharide Linear, non-sialylated; associated with immune recognition (e.g., iNKT cells) Immunological studies, cancer research, microbial adhesion assays
Blood Group A-BSA (GLY067-BSA) 3-Fucosylated GalNAcα1-3[Fucα1-2]Galβ1-4Glc-BSA Tetrasaccharide Blood group A antigen; fucosylation enhances specificity Blood typing, antibody validation, autoimmune disease research
Blood Group B-BSA (GLY068-BSA) 3-Fucosylated Galα1-3[Fucα1-2]Galβ1-4Glc-BSA Tetrasaccharide Blood group B antigen; terminal galactose distinguishes from group A Transfusion medicine, pathogen-host interaction studies
Sialylated iGb5-BSA Neu5Acα2-3Galβ1-3GlcNAcβ1-3Galα1-3Galβ1-4Glc-BSA Pentasaccharide Sialylated extension of iGb3; charged sialic acid enhances solubility Lectin binding assays, cancer biomarker studies, vaccine adjuvants
Key Structural Differences:
  • Glycan Complexity : iGb3-BSA is simpler (3 sugars) compared to sialylated iGb5-BSA (5 sugars) and blood group A/B-BSA (4 sugars).
  • Terminal Modifications : Blood group A/B-BSA include fucose and distinct terminal sugars (GalNAc vs. Gal), while sialylated iGb5-BSA incorporates Neu5Ac, impacting charge and receptor specificity .

Functional and Clinical Relevance

  • Immunogenicity: iGb3-BSA elicits antibodies against α-galactosyl epitopes, relevant in xenotransplantation and anti-tumor immunity . Blood group A/B-BSA are used to generate isoagglutinins for transfusion compatibility testing . Sialylated iGb5-BSA may mimic cancer-associated antigens (e.g., gangliosides), enabling targeted immunotherapy .
  • Binding Interactions: iGb3 binds CD1d-restricted iNKT cells, while sialylated iGb5 may interact with siglecs (sialic acid-binding lectins) . Blood group glycoconjugates bind lectins (e.g., Dolichos biflorus for group A) and anti-A/B monoclonal antibodies .
  • Stability and Solubility: Sialylation in iGb5-BSA increases hydrophilicity, reducing aggregation in aqueous solutions compared to non-sialylated analogs . Blood group BSA conjugates exhibit moderate solubility, influenced by fucose placement .

Challenges and Considerations

  • BSA Batch Variability: Impurities or modifications (e.g., fatty acid content) in commercial BSA can affect conjugate performance, as noted in ELISA studies .
  • Synthesis Reproducibility : Fluorescence and binding properties of BSA conjugates may vary slightly due to glycan orientation or spacer chemistry .

Q & A

Q. How should researchers design in vivo studies to evaluate the immunogenicity of isoglobotriaose-BSA conjugates?

  • Methodological Answer : Use animal models (e.g., BALB/c mice) with controlled immunization protocols (dose, adjuvant type). Measure antibody titers via ELISA and compare with negative controls (BSA alone). Include histopathology to assess local inflammation. Ethical approval must address humane endpoints and sample size justification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.